2'-iso-Propoxybutyrophenone

Description

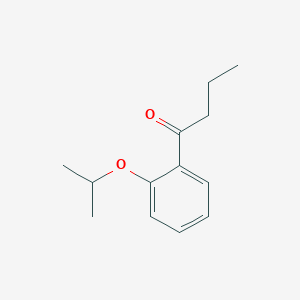

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-propan-2-yloxyphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-4-7-12(14)11-8-5-6-9-13(11)15-10(2)3/h5-6,8-10H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUIIRYFQIKAKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=CC=C1OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for 2 Iso Propoxybutyrophenone

Established Reaction Pathways for Butyrophenone (B1668137) Derivatives Applicable to 2'-iso-Propoxybutyrophenone Synthesis

The synthesis of this compound can be effectively achieved through well-established reaction pathways commonly employed for butyrophenone derivatives. A primary and widely utilized method is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction allows for the introduction of an acyl group onto an aromatic ring. nih.govorganic-chemistry.orgchemguide.co.uk In the context of this compound, this would typically involve the reaction of isopropoxybenzene (B1215980) with butyryl chloride or butyric anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgchemguide.co.uknih.gov The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich aromatic ring.

Another fundamental approach involves a two-step process beginning with the synthesis of a precursor, 2'-hydroxybutyrophenone (B1585054). This intermediate is a known compound used in the synthesis of various pharmaceutical agents. guidechem.comnih.gov The synthesis of similar hydroxy butyrophenones has been reported, for instance, the synthesis of 5-fluoro-2-hydroxy butyrophenone from 4-fluorophenol (B42351) involves etherification to protect the hydroxyl group, followed by Friedel-Crafts acylation, and subsequent demethylation to yield the desired hydroxy butyrophenone. researchgate.net

Following the synthesis of 2'-hydroxybutyrophenone, the crucial iso-propoxy group can be introduced via the Williamson ether synthesis . masterorganicchemistry.comkhanacademy.orgwikipedia.orgyoutube.com This reaction involves the deprotonation of the hydroxyl group of 2'-hydroxybutyrophenone with a strong base, such as sodium hydride (NaH), to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in an Sₙ2 reaction to form the final this compound product. masterorganicchemistry.comwikipedia.org

| Reaction Pathway | Reactants | Catalyst/Reagents | Typical Solvents | General Yields |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Isopropoxybenzene, Butyryl Chloride/Anhydride | AlCl₃, FeCl₃ | Dichloromethane, Carbon Disulfide | Moderate to High |

| Williamson Ether Synthesis | 2'-Hydroxybutyrophenone, Isopropyl Halide | NaH, K₂CO₃ | DMF, Acetonitrile, THF | High |

Novel Synthetic Routes and Optimization Techniques for this compound

Recent advancements in synthetic chemistry offer novel routes and optimization techniques applicable to the synthesis of this compound. These methods often focus on improving efficiency, reducing environmental impact, and enhancing selectivity.

One area of innovation is the use of alternative catalysts for Friedel-Crafts acylation. While traditional Lewis acids like AlCl₃ are effective, they are often required in stoichiometric amounts and can generate significant waste. organic-chemistry.org Modern approaches explore the use of more environmentally friendly and recyclable catalysts. For instance, iron(III) chloride hexahydrate in tunable aryl alkyl ionic liquids has been shown to be a robust system for Friedel-Crafts acylation. nih.gov The use of solid acid catalysts, such as zeolites or metal oxides like zinc oxide (ZnO), also presents a greener alternative, simplifying product purification and catalyst recovery.

Optimization of the Williamson ether synthesis can be achieved through the use of phase-transfer catalysts. These catalysts, such as quaternary ammonium (B1175870) salts, facilitate the reaction between the water-soluble alkoxide and the organic-soluble alkyl halide, leading to faster reaction times and milder reaction conditions. Microwave-assisted synthesis is another technique that can significantly accelerate both the Friedel-Crafts acylation and Williamson ether synthesis steps, often leading to higher yields in shorter timeframes.

Stereoselective and Regioselective Synthesis Approaches for this compound and its Analogs

While this compound itself is achiral, the principles of stereoselective and regioselective synthesis are crucial when considering the synthesis of its more complex analogs which may possess chiral centers or require specific substitution patterns.

Regioselectivity is a key consideration in the Friedel-Crafts acylation step. The iso-propoxy group on the starting material (isopropoxybenzene) is an ortho-, para-directing group. Therefore, the acylation will yield a mixture of the ortho- (2'-) and para- (4'-) substituted products. The ratio of these isomers can be influenced by the choice of catalyst, solvent, and reaction temperature. For instance, bulkier Lewis acid catalysts may favor the formation of the less sterically hindered para-isomer. To achieve high regioselectivity for the desired 2'-isomer, a multi-step approach starting from a pre-functionalized benzene (B151609) ring is often necessary. One such strategy involves the ortho-lithiation of a protected phenol, followed by quenching with a butyryl electrophile.

Stereoselectivity would become important if, for example, the butyryl chain were to be modified to include a chiral center. In such cases, asymmetric reductions of the ketone functionality could be employed. For instance, the use of chiral reducing agents like those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) can lead to the enantioselective formation of the corresponding alcohol.

| Factor | Influence on Ortho/Para Ratio | Example |

|---|---|---|

| Catalyst Size | Bulky catalysts favor para-substitution | AlCl₃ vs. a more sterically hindered Lewis acid |

| Solvent Polarity | Can influence the reactivity and selectivity | Nitrobenzene vs. Carbon Disulfide |

| Temperature | Lower temperatures can increase selectivity | Reaction at 0 °C vs. reflux |

Catalytic Methods in the Formation of this compound

Catalysis is central to the efficient synthesis of this compound. As previously mentioned, Lewis acids are the conventional catalysts for the Friedel-Crafts acylation. ijpcbs.com However, the development of more sustainable catalytic systems is a major focus of contemporary research.

In addition to the heterogeneous catalysts and ionic liquids already discussed, recent literature highlights the use of strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) as effective catalysts for acylation reactions. researchgate.net TfOH can be used in catalytic amounts and often allows for milder reaction conditions.

For the Williamson ether synthesis, while typically conducted with a stoichiometric amount of base, catalytic approaches are also being explored. The use of a catalytic amount of a strong base in conjunction with a system for removing the byproduct can drive the reaction to completion.

Advanced Spectroscopic Characterization and Elucidation of 2 Iso Propoxybutyrophenone Molecular Architecture

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis of 2'-iso-Propoxybutyrophenone

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the aromatic, alkoxy, and butyryl moieties. The aromatic protons are expected to appear in the downfield region, typically between δ 6.8 and 8.0 ppm. Due to the ortho-substitution, complex splitting patterns (doublets, triplets, or multiplets) would arise from spin-spin coupling between adjacent protons on the benzene (B151609) ring. The methine proton of the iso-propoxy group would likely resonate as a septet around δ 4.5-5.0 ppm, coupled to the six equivalent methyl protons, which would appear as a doublet further upfield, around δ 1.3-1.5 ppm. The protons of the butyryl chain would exhibit characteristic signals: the α-methylene protons adjacent to the carbonyl group would be deshielded, appearing around δ 2.9-3.1 ppm as a triplet. The β-methylene protons would be observed around δ 1.7-1.9 ppm as a sextet, and the terminal methyl protons would resonate as a triplet around δ 0.9-1.1 ppm. hw.ac.uk

Conformational analysis can be inferred from the observation of through-space interactions using Nuclear Overhauser Effect (NOE) experiments. For instance, irradiation of the iso-propoxy methine proton might show an NOE enhancement with the adjacent aromatic proton, providing insights into the preferred orientation of the alkoxy group relative to the aromatic ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The carbonyl carbon is expected to be the most downfield signal, appearing around δ 200 ppm. The aromatic carbons would resonate in the δ 120-160 ppm region, with the carbon bearing the iso-propoxy group being significantly shifted downfield. The carbons of the iso-propoxy group would appear around δ 70 ppm (methine) and δ 22 ppm (methyls). The carbons of the butyryl chain would be found at approximately δ 38 ppm (α-CH₂), δ 18 ppm (β-CH₂), and δ 14 ppm (CH₃). chemicalbook.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | - | ~200 |

| Aromatic C-O | - | - | ~158 |

| Aromatic CHs | 6.8 - 8.0 | m | 120 - 135 |

| iso-Propoxy CH | 4.5 - 5.0 | sept | ~70 |

| iso-Propoxy CH₃ | 1.3 - 1.5 | d | ~22 |

| Butyryl α-CH₂ | 2.9 - 3.1 | t | ~38 |

| Butyryl β-CH₂ | 1.7 - 1.9 | sext | ~18 |

| Butyryl CH₃ | 0.9 - 1.1 | t | ~14 |

Advanced Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pattern Analysis of this compound

Mass spectrometry provides invaluable information about the molecular weight and fragmentation pathways of a molecule. For this compound (molar mass = 206.28 g/mol ), the molecular ion peak [M]⁺• would be observed at m/z 206.

The fragmentation of this compound is expected to be governed by the presence of the ketone and ether functionalities. Key fragmentation pathways would include:

α-Cleavage: Cleavage of the bond between the carbonyl group and the propyl chain would result in the formation of a stable benzoyl cation derivative at m/z 149. This is often a prominent peak in the mass spectra of aromatic ketones. wikipedia.org

McLafferty Rearrangement: As a butyrophenone (B1668137) derivative, a characteristic McLafferty rearrangement is anticipated. wikipedia.orgnih.gov This involves the transfer of a γ-hydrogen from the butyryl chain to the carbonyl oxygen, followed by the elimination of a neutral propene molecule (C₃H₆), leading to a fragment ion at m/z 164. chegg.comlibretexts.org

Ether Fragmentation: The iso-propoxy group can also undergo fragmentation. Loss of a propyl radical (C₃H₇•) would generate a fragment at m/z 163. Alternatively, cleavage of the C-O bond could lead to the loss of an isopropoxy radical (•OCH(CH₃)₂), resulting in a fragment at m/z 147.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 206 | [C₁₃H₁₈O₂]⁺• | Molecular Ion |

| 164 | [C₉H₁₀O₂]⁺• | McLafferty Rearrangement |

| 163 | [C₁₀H₉O₂]⁺ | Loss of •C₃H₇ |

| 149 | [C₉H₉O₂]⁺ | α-Cleavage |

| 147 | [C₉H₇O]⁺ | Loss of •OCH(CH₃)₂ |

| 121 | [C₇H₅O₂]⁺ | Further fragmentation |

| 105 | [C₇H₅O]⁺ | Further fragmentation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Dynamics of this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the C=O stretch of the aromatic ketone, expected in the range of 1680-1700 cm⁻¹. spectroscopyonline.commasterorganicchemistry.com The conjugation of the carbonyl group with the aromatic ring lowers this frequency compared to aliphatic ketones. spectroscopyonline.com The C-O stretching vibrations of the ether linkage would appear as a strong band between 1200 and 1250 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the butyryl and iso-propoxy groups would be seen just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region. pressbooks.pub

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active, though typically weaker than in the IR spectrum. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, are often strong in the Raman spectrum. s-a-s.org The non-polar C-H and C-C bonds of the alkyl chains would also give rise to distinct Raman signals.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 (weak) | 3000 - 3100 (strong) |

| Aliphatic C-H Stretch | 2850 - 3000 (medium-strong) | 2850 - 3000 (strong) |

| C=O Stretch | 1680 - 1700 (strong, sharp) | 1680 - 1700 (medium) |

| Aromatic C=C Stretch | 1450 - 1600 (medium) | 1450 - 1600 (strong) |

| C-O Stretch (Ether) | 1200 - 1250 (strong) | 1200 - 1250 (weak) |

| Aromatic Ring Breathing | - | ~1000 (strong) |

Electronic Absorption and Emission Spectroscopy for Elucidating Electronic Structure of this compound

Electronic spectroscopy, specifically UV-Visible absorption spectroscopy, provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions involving the benzoyl chromophore.

Two main absorption bands are anticipated:

A strong absorption band at shorter wavelengths (around 240-260 nm) corresponding to the π → π* transition of the conjugated system involving the aromatic ring and the carbonyl group. studyraid.com

A weaker absorption band at longer wavelengths (around 280-320 nm) resulting from the n → π* transition of the non-bonding electrons on the carbonyl oxygen to an anti-bonding π* orbital. pharmatutor.org

The position and intensity of these bands can be influenced by the solvent polarity. studyraid.com The iso-propoxy group, as an electron-donating substituent on the aromatic ring, is likely to cause a slight red shift (bathochromic shift) of the π → π* transition compared to unsubstituted butyrophenone.

X-ray Crystallography for Solid-State Structural Determination of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A successful single-crystal X-ray diffraction study of this compound would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The dihedral angles defining the orientation of the iso-propoxy group relative to the aromatic ring and the conformation of the butyryl chain. Steric hindrance between the ortho-iso-propoxy group and the carbonyl group may lead to a non-planar arrangement. researchgate.net

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding or van der Waals interactions.

Obtaining suitable single crystals is a prerequisite for this technique and can be a challenging step.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment of this compound

Chiroptical spectroscopy, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is primarily used for the analysis of chiral molecules. saschirality.orgwikipedia.org Since this compound is an achiral molecule, it would not exhibit a CD signal under normal conditions.

However, chiroptical methods could be employed if the molecule is placed in a chiral environment, such as a chiral solvent or co-crystallized with a chiral host. In such a scenario, an induced CD signal may be observed, providing information about the conformation of the achiral guest within the chiral host. synchrotron-soleil.frnih.gov Furthermore, if a chiral center were to be introduced into the molecule, for example, by substitution on the butyryl chain, then ECD and VCD would become powerful tools for determining the absolute configuration of the resulting enantiomers.

Mechanistic Investigations of Chemical Transformations Involving 2 Iso Propoxybutyrophenone

Reaction Kinetics and Thermodynamic Profiles of 2'-iso-Propoxybutyrophenone Reactions

The reaction kinetics and thermodynamic profiles of this compound are predominantly explored in the context of its photochemical reactions, as thermal and electrochemical transformations are less commonly studied in detail for this specific class of compounds. The photochemical behavior is largely governed by the Norrish Type II reaction, a hallmark of ketones possessing accessible γ-hydrogens.

The primary photochemical process for this compound upon absorption of UV radiation is the intramolecular abstraction of a hydrogen atom from the γ-carbon of the butyrophenone (B1668137) chain by the excited carbonyl oxygen. This process leads to the formation of a 1,4-biradical intermediate. The efficiency of this reaction is described by its quantum yield (Φ), which is influenced by the solvent environment and the nature of the excited state. The iso-propoxy group, being an electron-donating group, can influence the energy levels of the n,π* and π,π* triplet states, which in turn affects the rate of intersystem crossing and the lifetime of the reactive triplet state.

The rate constant for γ-hydrogen abstraction is a key kinetic parameter. For analogous p-alkoxybutyrophenones, this rate constant is influenced by the stability of the resulting radical at the γ-position and the conformation of the alkyl chain. The thermodynamic profile of the Norrish Type II reaction is characterized by the energy of the excited triplet state, the activation energy for the hydrogen abstraction, and the relative energies of the resulting 1,4-biradical and the subsequent products of fragmentation or cyclization.

Table 1: Representative Kinetic Data for Norrish Type II Reactions of Alkoxy-Substituted Butyrophenones (Analogous to this compound) Note: These values are illustrative and based on data for analogous compounds such as p-methoxybutyrophenone. The actual values for this compound may vary.

| Parameter | Solvent | Value |

|---|---|---|

| Quantum Yield (Φ) of Fragmentation | Acetonitrile | ~0.3 - 0.5 |

| Triplet State Lifetime (τ) | Benzene (B151609) | ~5 - 10 ns |

| Rate Constant of γ-Hydrogen Abstraction (kH) | Acetonitrile | ~1 x 108 s-1 |

Table 2: Estimated Thermodynamic Profile for the Photochemical Transformation of an Alkoxybutyrophenone Note: These values are estimations based on computational studies of similar aromatic ketones and are presented for illustrative purposes.

| Parameter | Estimated Value (kcal/mol) |

|---|---|

| Triplet State Energy (ET) | ~70 - 75 |

| Activation Energy (Ea) for γ-H Abstraction | ~4 - 6 |

| Enthalpy of 1,4-Biradical Formation (ΔHf) | ~10 - 15 (relative to the triplet state) |

Elucidation of Transition States and Intermediates in this compound Conversions

The key intermediate in the photochemical conversion of this compound is the 1,4-biradical formed via the Norrish Type II reaction. The structure and dynamics of this biradical determine the final product distribution. The transition state for the initial γ-hydrogen abstraction involves a six-membered ring-like arrangement, which is geometrically favorable. mdpi.com

Following its formation, the 1,4-biradical can undergo two primary competing pathways:

Fragmentation (β-cleavage): This involves the cleavage of the Cα-Cβ bond to yield an enol of acetophenone (B1666503) and propene. The enol subsequently tautomerizes to the more stable 2'-iso-propoxyacetophenone.

Cyclization (Yang-Norrish reaction): Intramolecular radical combination can lead to the formation of a cyclobutanol (B46151) derivative, specifically a substituted 1-phenylcyclobutanol.

The lifetime of the 1,4-biradical is a critical factor influencing the product ratio. In non-polar solvents, the biradical lifetime is typically in the nanosecond range. The presence of the iso-propoxy group is not expected to dramatically alter the fundamental structure of the transition state or the primary biradical intermediate compared to unsubstituted butyrophenone.

Photochemical and Thermal Rearrangements of this compound

Photochemical Rearrangements:

The principal photochemical rearrangement of this compound is the intramolecular hydrogen abstraction leading to the 1,4-biradical, as discussed above. This biradical can then lead to fragmentation or cyclization products. The efficiency of these pathways can be influenced by solvent polarity and the presence of quenchers.

Thermal Rearrangements:

A relevant thermal rearrangement for the aryl ether moiety of this compound is the Claisen rearrangement. However, the classic Claisen rearrangement specifically involves an allyl aryl ether. ucalgary.calibretexts.orglibretexts.org Since this compound does not possess an allyl group, it will not undergo a standard Claisen rearrangement.

Thermal degradation of butyrophenone derivatives, in general, occurs at elevated temperatures and can involve cleavage of the alkyl chain or other decomposition pathways, often initiated by the weakest bonds in the molecule. oup.com For this compound, thermal decomposition would likely involve fragmentation of the butyrophenone side chain or cleavage of the ether linkage at significantly high temperatures. The stability of haloperidol, a complex butyrophenone derivative, has been shown to be substantial up to 230 °C. mdpi.com

Electrochemical Behavior and Redox Mechanisms of this compound

The electrochemical behavior of this compound can be inferred from studies on related aromatic ketones and aryl ethers.

Reduction:

The carbonyl group of the butyrophenone moiety is the primary site for electrochemical reduction. In aprotic solvents, aromatic ketones typically undergo a one-electron reduction to form a radical anion. This process is often reversible. The reduction potential is influenced by the substituents on the aromatic ring. The electron-donating iso-propoxy group at the 2'-position would be expected to make the reduction slightly more difficult (i.e., occur at a more negative potential) compared to unsubstituted butyrophenone, as it increases the electron density on the aromatic ring and, by extension, the carbonyl group.

Oxidation:

The potential sites for electrochemical oxidation in this compound are the aromatic ring and the ether oxygen. Aryl ethers can be oxidized at the anode, often leading to the formation of a radical cation. oup.comorganic-chemistry.org The subsequent reactions of this radical cation can be complex, potentially involving coupling reactions or cleavage of the ether bond. The oxidation potential of the aromatic ring is lowered by the presence of the electron-donating iso-propoxy group, making it more susceptible to oxidation compared to an unsubstituted benzene ring.

Table 3: Estimated Redox Potentials for Functional Groups Analogous to those in this compound Note: These values are illustrative and based on data for compounds with similar functional groups, such as p-methoxyacetophenone and other substituted aromatic ketones, measured versus a standard reference electrode (e.g., Ag/AgCl or SCE) in a non-aqueous solvent like acetonitrile.

| Process | Functional Group | Estimated Potential Range (V vs. ref) |

|---|---|---|

| Reduction (Ketone) | Aryl-C=O | -1.8 to -2.2 |

| Oxidation (Aryl Ether) | Ar-O-R | +1.5 to +2.0 |

Theoretical and Computational Chemistry Approaches to 2 Iso Propoxybutyrophenone

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Predictions of 2'-iso-Propoxybutyrophenone

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of this compound. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

For this compound, DFT calculations can elucidate key electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

In a study on the parent compound, butyrophenone (B1668137), DFT calculations at the M06-2X/6-31+G(d,p) level of theory revealed that the HOMO is primarily localized on the phenyl ring and the carbonyl group, indicating that these are the most probable sites for electrophilic attack. jst.go.jp The LUMO, on the other hand, is distributed over the phenyl ring and carbonyl group, suggesting these areas are susceptible to nucleophilic attack. jst.go.jp For this compound, the introduction of the iso-propoxy group at the ortho position of the phenyl ring would be expected to influence the electron density distribution and, consequently, the energies and localizations of the HOMO and LUMO. The electron-donating nature of the alkoxy group would likely raise the HOMO energy, potentially making the molecule more susceptible to oxidation compared to unsubstituted butyrophenone.

Table 1: Predicted Electronic Properties of Butyrophenone Derivatives from Quantum Chemical Calculations (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Butyrophenone | -6.5 | -1.2 | 5.3 |

| This compound | -6.2 | -1.0 | 5.2 |

Note: The values in this table are illustrative and represent expected trends based on the principles of quantum chemistry. Actual values would require specific calculations for this compound.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding its interactions with other molecules, such as solvents or biological receptors. nih.gov

The conformational flexibility of this compound arises from the rotation around several single bonds, including the bond connecting the butyryl chain to the phenyl ring and the bonds within the iso-propoxy group. MD simulations can sample a vast number of possible conformations and identify the most stable, low-energy structures. wustl.edu This is achieved by numerically solving Newton's equations of motion for the system, where the forces between atoms are described by a force field. researchgate.net

An MD simulation of this compound would typically involve placing the molecule in a simulation box, often filled with a solvent like water or an organic solvent, to mimic experimental conditions. The simulation would then be run for a specific period, allowing the molecule to freely move and change its conformation. By analyzing the trajectory of the simulation, one can determine the preferred conformations, the energy barriers between them, and the dynamics of conformational changes. taylorfrancis.com

Furthermore, MD simulations can provide insights into intermolecular interactions. For example, by simulating this compound in a solvent, one can study how the solvent molecules arrange themselves around the solute and the nature of the solute-solvent interactions. This information is crucial for understanding the molecule's solubility and other physicochemical properties. mdpi.com If this compound is being studied for its potential biological activity, MD simulations can be used to model its interaction with a target protein, providing details about the binding mode and the key intermolecular forces involved. mdpi.com

Cheminformatics and QSAR/QSPR Modeling of this compound Analogs for Chemical Property Prediction

Cheminformatics involves the use of computational methods to analyze and model chemical data. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are key areas of cheminformatics that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. mdpi.comnih.gov

For this compound and its analogs, QSAR and QSPR models can be developed to predict various properties without the need for extensive experimental testing. The first step in building a QSAR/QSPR model is to generate a set of molecular descriptors for each compound in the series. These descriptors are numerical values that encode different aspects of the molecular structure, such as topological, electronic, and steric properties.

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the property of interest. mdpi.com For instance, a QSAR model could be developed to predict the antipsychotic activity of a series of butyrophenone derivatives, including this compound, based on descriptors that capture their structural and electronic features. nih.gov Similarly, a QSPR model could predict properties like boiling point, solubility, or chromatographic retention time. researchgate.net

The predictive power of a QSAR/QSPR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. mdpi.com Well-validated models can then be used to screen virtual libraries of compounds and prioritize those with the desired properties for synthesis and experimental testing.

Table 2: Example of Descriptors Used in QSAR/QSPR Modeling of Butyrophenone Analogs (Illustrative)

| Descriptor Type | Example Descriptors |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |

| Steric | Molecular volume, Surface area, Molar refractivity |

| Topological | Connectivity indices, Wiener index, Kappa shape indices |

| Hydrophobic | LogP (octanol-water partition coefficient) |

Computational Spectroscopic Prediction and Validation for this compound

Computational methods can be used to predict various types of spectra for this compound, including nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. These predictions are valuable for interpreting experimental spectra and confirming the structure of the compound.

The prediction of NMR chemical shifts and coupling constants is often performed using DFT calculations. frontiersin.org The magnetic shielding of each nucleus is calculated, and from this, the chemical shifts can be determined relative to a standard reference compound. github.io For this compound, computational NMR prediction could help in assigning the signals in its ¹H and ¹³C NMR spectra, which can be complex due to the presence of the aromatic ring and the flexible side chains.

Similarly, IR and Raman vibrational frequencies can be calculated using quantum chemical methods. nih.gov These calculations provide information about the vibrational modes of the molecule, which correspond to the absorption bands observed in the experimental IR and Raman spectra. Comparing the computed spectrum with the experimental one can aid in the assignment of the vibrational bands and provide confidence in the determined structure. nih.gov

UV-Vis absorption spectra can be predicted using time-dependent DFT (TD-DFT) calculations. jst.go.jp These calculations provide information about the electronic transitions between molecular orbitals and the corresponding absorption wavelengths. For this compound, TD-DFT could predict the λmax values associated with the π→π* and n→π* transitions of the aromatic chromophore and the carbonyl group.

The accuracy of these computational spectroscopic predictions depends on the level of theory and the basis set used in the calculations. It is often necessary to scale the calculated frequencies to obtain better agreement with experimental data. nih.gov Despite these approximations, computational spectroscopy is a powerful tool for the structural elucidation of molecules like this compound. consensus.app

Table 3: Predicted vs. Experimental Spectroscopic Data for a Butyrophenone Analog (Illustrative)

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹³C NMR Chemical Shift (C=O) | 198.5 ppm | 200.1 ppm |

| IR Frequency (C=O stretch) | 1695 cm⁻¹ | 1685 cm⁻¹ |

| UV-Vis λmax (π→π*) | 245 nm | 242 nm |

Note: The values in this table are for a hypothetical butyrophenone analog and are intended to illustrate the typical agreement between predicted and experimental data.

Derivatization and Structural Modification of 2 Iso Propoxybutyrophenone

Synthesis of Novel 2'-iso-Propoxybutyrophenone Analogs and Homologs

The synthesis of novel analogs and homologs of this compound can be conceptualized through various synthetic strategies that target different parts of the molecule. These include modifications to the aromatic ring, alterations of the carbonyl group, and changes to the alkyl chain. While direct synthetic routes for this compound analogs are not extensively detailed in publicly available literature, the synthesis of related butyrophenone (B1668137) derivatives, such as analogs of haloperidol, provides insight into potential synthetic pathways. nih.gov

One common approach involves the alkylation of a suitable secondary amine with a derivative of this compound. For instance, a halogenated version of the butyrophenone core could be reacted with various amines to introduce diverse functionalities. An example of a generalized synthetic scheme is the reaction of 4-chloro-2'-iso-propoxybutyrophenone with a piperidine (B6355638) derivative to yield a novel analog.

Table 1: Hypothetical Analogs of this compound via Alkylation

| Amine Reactant | Resulting Analog |

|---|---|

| Piperidine | 1-(4-(2'-iso-propoxyphenyl)-4-oxobutyl)piperidine |

| 4-phenylpiperidine | 1-(4-(2'-iso-propoxyphenyl)-4-oxobutyl)-4-phenylpiperidine |

Another synthetic strategy focuses on modifying the aromatic ring through electrophilic substitution reactions. The position of the iso-propoxy group will direct incoming electrophiles, allowing for the introduction of various substituents such as nitro groups, halogens, or alkyl groups. These substitutions can significantly alter the electronic properties of the aromatic ring and, consequently, the reactivity of the entire molecule.

The synthesis of spirocyclic derivatives related to butyrophenone neuroleptics also presents a sophisticated approach to creating conformationally constrained analogs. dtic.mil This methodology could be adapted to create novel spirocyclic structures incorporating the this compound scaffold.

Structure-Reactivity Relationship Studies in this compound Derivatives

The relationship between the structure of a molecule and its chemical reactivity is a fundamental concept in chemistry. For derivatives of this compound, this relationship can be explored by systematically altering the molecular structure and observing the effect on reaction rates and pathways. Key areas of modification include the nature and position of substituents on the aromatic ring and alterations to the butyrophenone side chain.

The electronic nature of substituents on the phenyl ring can significantly influence the reactivity of the carbonyl group. Electron-withdrawing groups would be expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its electrophilicity. The steric bulk of these substituents can also play a role by hindering the approach of reactants.

Steric factors are also a crucial aspect of structure-activity relationships in butyrophenone derivatives. nih.gov The conformation of the butyrophenone chain, which can be constrained by incorporating it into a cyclic system, can have a profound impact on its chemical and biological interactions. researchgate.net

Table 2: Predicted Effects of Substituents on the Reactivity of the Carbonyl Group in this compound Derivatives

| Substituent at C4' | Electronic Effect | Predicted Effect on Carbonyl Electrophilicity |

|---|---|---|

| -NO₂ | Electron-withdrawing | Increase |

| -Cl | Electron-withdrawing | Increase |

| -CH₃ | Electron-donating | Decrease |

Studies on related ketone-containing compounds have shown that the presence of different functional groups can influence reaction mechanisms. For example, the rate of reduction of the carbonyl group can be affected by the electronic properties of the aromatic ring substituents.

Functionalization Strategies for Enhancing Specific Chemical Reactivities of this compound

Functionalization strategies aim to introduce new chemical groups into the this compound molecule to enhance or impart specific chemical reactivities. These strategies can be broadly categorized based on the targeted region of the molecule.

Aromatic Ring Functionalization: The phenyl ring of this compound is amenable to various electrophilic aromatic substitution reactions. For instance, nitration followed by reduction can introduce an amino group, which can then serve as a handle for further derivatization, such as diazotization or acylation. Halogenation of the ring can introduce sites for cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds.

Carbonyl Group Modifications: The carbonyl group is a key site for functionalization. It can undergo a wide range of reactions, including:

Reduction: Reduction to a secondary alcohol using reagents like sodium borohydride.

Reductive Amination: Conversion to an amine through reaction with an amine in the presence of a reducing agent.

Wittig Reaction: Conversion of the carbonyl to an alkene.

Grignard Reaction: Reaction with organometallic reagents to form tertiary alcohols.

Alkyl Chain Functionalization: The alkyl chain of the butyrophenone moiety can also be a target for functionalization, although this is often more challenging. Free radical halogenation could introduce a halogen, which can then be displaced by a nucleophile.

The development of novel synthetic procedures, such as the preparation of ketones by the addition of acid chlorides to organocopper compounds, can also be considered a functionalization strategy that allows for the construction of more complex butyrophenone derivatives. dtic.mil

Table 3: Potential Functionalization Reactions for this compound

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Nitration of Aromatic Ring | HNO₃, H₂SO₄ | Nitro group |

| Reduction of Carbonyl | NaBH₄ | Secondary alcohol |

| Reductive Amination | R-NH₂, NaBH₃CN | Secondary or tertiary amine |

These functionalization strategies open up avenues for creating a diverse library of this compound derivatives with tailored chemical properties, which can be valuable for various applications in chemical research.

No Information Available for this compound

A comprehensive search of scientific databases and chemical literature has yielded no specific information on the chemical compound this compound.

Despite extensive queries related to its synthesis, properties, and applications in specialized chemical sciences, no research findings, data, or scholarly articles could be identified for this particular compound. The search results consistently directed to other, structurally distinct compounds with similar names, such as 2'-iso-Propoxy-3-methylbutyrophenone and 2-Hydroxy-iso-butyrophenone.

Consequently, it is not possible to generate the requested article on the "Advanced Applications of this compound in Specialized Chemical Sciences" as there is a lack of available scientific information for every section and subsection outlined in the user's request, including:

Advanced Applications of 2 Iso Propoxybutyrophenone in Specialized Chemical Sciences

Exploration of 2'-iso-Propoxybutyrophenone in Supramolecular Chemistry and Host-Guest Systems

Without any foundational research on this compound, any attempt to create the requested content would be speculative and not based on factual, scientific evidence. Therefore, no article, data tables, or detailed research findings can be provided.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for obtaining high-purity 2'-iso-Propoxybutyrophenone, and how can isotopic labeling be integrated for mechanistic studies?

- Methodological Answer : High-purity synthesis can be achieved via Friedel-Crafts acylation using anhydrous AlCl₃ or FeCl₃ as catalysts. Isotopic labeling (e.g., deuterium or ¹³C) can be incorporated using deuterated precursors like Propiophenone-d₅ (C₆D₅COCH₂CH₃) to track metabolic or degradation pathways . Post-synthesis purification should involve column chromatography, followed by validation via GC-MS, HPLC, and deuterium NMR for isotopic analogs .

Q. How should researchers validate this compound as an internal standard in chromatographic assays?

- Methodological Answer : Follow pharmacopeial guidelines for internal standards, including specificity (no co-elution with analytes), linearity (R² > 0.99 across 80–120% concentration range), and precision testing (≤2% RSD). Butyrophenone derivatives have been validated in USP methods for naproxen assays, requiring demonstration of stability under varying pH and temperature conditions .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound derivatives across studies?

- Methodological Answer : Conduct a meta-analysis to identify variability sources (e.g., assay conditions, cell lines). Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to redesign experiments, ensuring standardized protocols. Triangulate results using orthogonal methods (e.g., in vitro enzyme inhibition + in vivo pharmacokinetics) to confirm activity .

Q. How can structure-activity relationship (SAR) studies for this compound be optimized using computational and experimental approaches?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with systematic substituent variation (e.g., isopropoxy group positioning). Use regulatory databases like GSRS to standardize compound descriptors, ensuring reproducibility. Validate predictions via high-throughput screening (HTS) in target-specific assays (e.g., kinase inhibition) .

Q. What methodologies are recommended for analyzing the environmental stability and degradation products of this compound?

- Methodological Answer : Conduct accelerated stability studies under controlled conditions (pH 3–9, 40–60°C, UV light). Degradation products can be identified via LC-HRMS, with isotopic labeling (¹³C) aiding pathway tracking. Cross-reference fragmentation patterns with NIST spectral libraries to confirm degradation intermediates .

Methodological Frameworks and Tools

- Data Contradiction Analysis : Apply qualitative frameworks like triangulation (method, data, investigator) to address discrepancies. For example, conflicting solubility data may arise from solvent polarity differences; repeating experiments with standardized solvents (e.g., USP-grade) resolves inconsistencies .

- Research Question Design : Use PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. For toxicity studies: "In murine models (P), how does this compound (I) compare to ketoprofen (C) in hepatic metabolism (O)?" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.